![molecular formula C12H11ClFN3 B1488617 3-chloro-N-[2-(4-fluorophenyl)ethyl]pyrazin-2-amine CAS No. 1284971-36-3](/img/structure/B1488617.png)
3-chloro-N-[2-(4-fluorophenyl)ethyl]pyrazin-2-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves reactions under specific conditions . For instance, the synthesis of a related compound, “N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine”, involves the reaction of two precursors, “3-chloro-2-methylphenylthiourea” and “4-fluorophenacyl bromide”, under Hantzsch thiazole synthesis conditions .Aplicaciones Científicas De Investigación
Antibacterial Activity
The structural analogs of this compound have been shown to possess antibacterial properties. For instance, compounds with similar moieties have demonstrated in vitro antibacterial activity against pathogens like Staphylococcus aureus and Chromobacterium violaceum . The presence of the chloro and fluoro groups may enhance the compound’s ability to interact with bacterial proteins, potentially leading to the development of new antibacterial agents.
Tyrosinase Inhibition
The 3-chloro-4-fluorophenyl motif, which is closely related to the compound , has been leveraged to identify inhibitors of tyrosinase, an enzyme involved in melanin production . Such inhibitors have significant applications in treating skin pigmentation disorders and could be relevant in addressing neurodegenerative processes in diseases like Parkinson’s.
Anti-HIV Activity
Indole derivatives, which are structurally related to the compound, have been explored for their anti-HIV properties . By extension, 3-chloro-N-[2-(4-fluorophenyl)ethyl]pyrazin-2-amine could be a candidate for the synthesis of novel anti-HIV agents through molecular docking studies.
Antineoplastic Agents
Compounds with similar structures have been used in the treatment of various types of cancer . The chloro and fluoro substituents could be critical in designing new molecules with potential antineoplastic activities.
Neuropharmacological Research
Given the compound’s potential interaction with central nervous system receptors, it could be valuable in the synthesis of drugs aimed at treating neurological conditions such as schizophrenia or hypertension .
Safety and Hazards
Direcciones Futuras
The future research directions for “3-chloro-N-[2-(4-fluorophenyl)ethyl]pyrazin-2-amine” could involve further exploration of its synthesis, properties, and potential applications. Given the biological activities of similar compounds, it may be worthwhile to investigate its potential uses in medical and pharmaceutical contexts .
Propiedades
IUPAC Name |
3-chloro-N-[2-(4-fluorophenyl)ethyl]pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3/c13-11-12(17-8-7-15-11)16-6-5-9-1-3-10(14)4-2-9/h1-4,7-8H,5-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAQBHPGRLCFCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=NC=CN=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[2-(4-fluorophenyl)ethyl]pyrazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-[2-(diethylamino)ethyl]pyrazin-2-amine](/img/structure/B1488534.png)
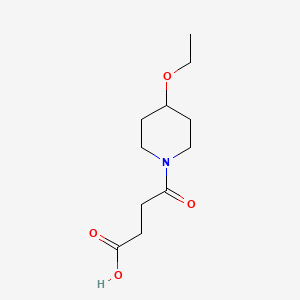

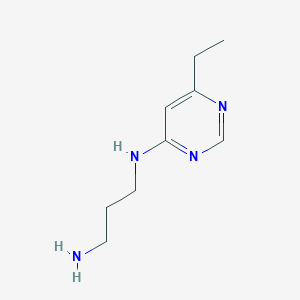


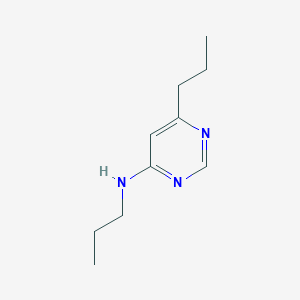
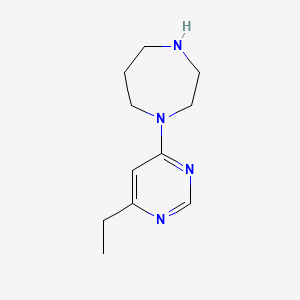
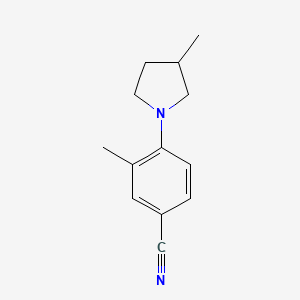



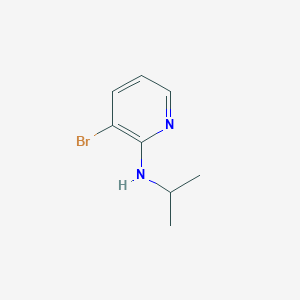
![2-(Piperidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1488556.png)